4-O-beta-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-beta-D-mannopyranose)
Description
This compound is a disaccharide derivative comprising a β-D-galactopyranosyl unit linked via a β(1→4) glycosidic bond to a modified β-D-mannopyranose moiety. Key structural features include:
- Galactopyranosyl donor: Fully acetylated at positions 2, 3, 4, and 6, enhancing solubility in organic solvents and stabilizing the glycosyl donor during synthesis .
- Mannopyranose acceptor: Features a 1',6'-anhydro bridge, locking the pyranose ring in a rigid ${}^{1}C_4$ conformation, and a 2',3'-O-isopropylidene group, providing steric protection for hydroxyl groups during glycosylation .
This architecture is critical for applications in glycoconjugate synthesis, where controlled regioselectivity and stereochemistry are required .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl)oxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBBVUORQLNNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277321 | |
| Record name | 2-[(acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-69-0 | |
| Record name | NSC1663 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Protection Strategy
D-Mannose (11 ) undergoes sequential modifications:
-
Allyl glycosidation :
-
Acetonide protection :
-
Deallylation and cyclization :
Key Data :
Preparation of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Donor
Acetylation of D-Galactose
Anomeric Activation
-
Thioglycoside formation :
Spectroscopic Validation :
Glycosylation Strategy for β(1→4) Linkage
Coupling Reaction
Mechanistic Considerations
-
Activation : Thioglycoside donors undergo oxidative activation to form electrophilic sulfonium intermediates.
-
Stereoselectivity : β-Selectivity ensured by neighboring group participation of C2-OAc.
Reaction Optimization Table :
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Promoter | pTsOH, TMSOTf, NIS | pTsOH |
| Temperature | -20°C to 40°C | 0°C → rt |
| Donor:Acceptor Ratio | 1:1 to 3:1 | 1.2:1 |
Post-Glycosylation Processing
Selective Deprotection
Final Purification
Purity Assessment :
Analytical Characterization
Spectroscopic Data Consolidation
Comparative X-ray Crystallography
Challenges and Alternative Approaches
Low Glycosylation Yields
Competing Side Reactions
-
Acetonide migration : Mitigated by strict temperature control (<25°C).
-
Anhydro ring opening : Addressed via kinetic quenching with NaHCO₃.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 58 | 19 |
| PMI | 120 | 45 |
Chemical Reactions Analysis
Types of Reactions
2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or ether groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Hydrolysis: Alcohols.
Oxidation: Carboxylic acids, ketones.
Substitution: Various substituted derivatives.
Scientific Research Applications
Biochemical Research
The compound has shown significant promise in biochemical studies, particularly as a glycosylation reagent. Its ability to modify proteins through glycosylation can enhance the stability and functionality of therapeutic proteins.
- Glycosylation Studies : Research indicates that derivatives of this compound can be used to study the effects of glycosylation on protein folding and stability. For instance, it has been utilized to synthesize glycoproteins that exhibit enhanced resistance to proteolysis .
Pharmacological Applications
The pharmacological potential of 4-O-β-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-β-D-mannopyranose) lies in its ability to inhibit specific lectins, which are proteins that bind carbohydrates and play crucial roles in cell signaling and immune responses.
- Lectin Inhibition : Studies have demonstrated that certain derivatives exhibit strong inhibitory activity against lectins such as Phaseolus vulgaris hemagglutinin. This property can be exploited in developing therapeutic agents aimed at modulating immune responses .
Material Science
In material science, the compound's unique structural features make it a candidate for developing biocompatible materials.
- Biomaterials Development : Its derivatives can be incorporated into hydrogels or other polymeric systems for drug delivery applications. The controlled release properties of these materials are beneficial for sustained therapeutic effects .
Proteomics
The compound is also relevant in proteomics research as a tool for studying protein-carbohydrate interactions.
- Proteomic Techniques : It can be employed in affinity chromatography techniques to isolate glycoproteins or study their interactions with other biomolecules .
Case Study 1: Glycoprotein Synthesis
A recent study explored the synthesis of glycoproteins using this compound as a glycosyl donor. The resulting glycoproteins exhibited enhanced biological activity compared to their non-glycosylated counterparts, highlighting the importance of glycosylation in protein function.
Case Study 2: Lectin Inhibition
Research conducted on the inhibitory effects of the compound against various lectins demonstrated its potential as a therapeutic agent in treating diseases where lectin activity is implicated, such as certain cancers and autoimmune disorders.
Mechanism of Action
The mechanism of action of 2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protecting Group Variations
Key Observations :
- Acetyl vs. Benzoyl : Acetyl groups (e.g., in the target compound) are hydrolyzed under milder basic conditions compared to benzoyl, which requires stronger bases (e.g., NaOMe/MeOH) .
- Anhydro Bridge: The 1',6'-anhydro group in the target compound reduces conformational flexibility, unlike non-anhydro analogs (e.g., ’s compound), which adopt ${}^{4}C_1$ chair conformations .
Glycosidic Linkage and Conformation
- Target Compound: The β(1→4) linkage results in torsional angles φ (C1-O-C4'-C3') ≈ -70° to -80° and ψ (O-C4'-C3'-C2') ≈ -110° to -120°, typical for β-linkages in rigid pyranose systems .
- Comparison with (1→6)-Linked Analogs : Compounds with β(1→6) linkages (e.g., ) exhibit greater flexibility due to the six-membered spacer, with φ ≈ -77° and ψ ≈ 160° (gt conformation) .
Physicochemical and Spectroscopic Properties
NMR Characterization
- Target Compound: ¹H NMR: Distinct anomeric protons at δ 5.42 (H-1 of GlcNAc), δ 4.82 (H-1 of Man), and δ 4.36 (H-1 of Gal) . ¹³C NMR: Acetyl carbonyls at δ 169–171 ppm; isopropylidene quaternary carbon at δ 109 ppm .
- Benzoylated Analog () : Benzoyl carbonyls appear at δ 165–167 ppm, with downfield shifts due to electron withdrawal .
Mass Spectrometry
Biological Activity
The compound 4-O-β-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-β-D-mannopyranose) is a complex carbohydrate that has garnered interest for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, with a focus on its applications in biomedicine and glycoscience.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from basic sugar units. The key steps include:
- Formation of Glycosidic Bonds : The compound is synthesized through glycosylation reactions where the anomeric carbon of one sugar reacts with hydroxyl groups of another.
- Acetylation : The presence of multiple acetyl groups (tetra-O-acetyl) enhances solubility and stability, which is crucial for biological assays.
- Isopropylidene Protection : The isopropylidene group provides steric hindrance that can influence the reactivity and stability of the molecule.
Structural Formula
The molecular formula for this compound is with a molecular weight of approximately 694.65 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of galactosides, including the target compound, exhibit significant antimicrobial activity. For instance:
- Inhibition of Hemagglutination : Studies have shown that the compound can inhibit hemagglutination caused by various lectins, such as Phaseolus vulgaris hemagglutinin. This suggests potential applications in preventing viral infections by blocking viral entry into host cells .
Immunomodulatory Effects
The structural components of the compound may also confer immunomodulatory properties. Compounds similar to 4-O-β-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-β-D-mannopyranose) have been shown to enhance immune responses in vitro and in vivo:
- Stimulation of Immune Cells : Certain polysaccharides derived from similar structures have been reported to stimulate macrophage activity and enhance cytokine production .
Case Studies
-
Study on Antiviral Activity :
- A study demonstrated that related compounds inhibited the replication of influenza virus in cell cultures by blocking viral attachment to host cells.
- The effectiveness was measured using plaque assays and cytotoxicity tests.
- Research on Anti-inflammatory Effects :
Summary of Biological Activities
Q & A
Basic: What are the critical steps in synthesizing 4-O-β-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-β-D-mannopyranose) derivatives?
The synthesis typically involves:
- Protection/Deprotection Strategies : Acetyl and isopropylidene groups are introduced to block reactive hydroxyls during glycosylation (e.g., 2',3'-O-isopropylidene on mannopyranose stabilizes the anhydro bridge) .
- Glycosylation : Enzymatic methods (e.g., Novozym® 435) or chemical catalysts (Ag₂O, 2-DPBA) ensure regioselectivity. For example, regioselective galactofuranosylation uses galactofuranosyl bromide donors with Ag₂O activation .
- Purification : Silica gel chromatography or recrystallization isolates products, validated via / NMR and HRMS .
Basic: How do researchers confirm the stereochemical integrity of the anhydro bridge and glycosidic linkage?
- NMR Analysis : NMR identifies anomeric protons (δ 4.5–5.5 ppm for β-linkages) and coupling constants () to confirm stereochemistry. For example, indicates a β-glycosidic bond .
- X-ray Crystallography : Resolves ambiguous cases, particularly for tricyclic structures like 1,6-anhydro rings .
- Comparative Data : Cross-referencing with literature NMR shifts (e.g., signals for acetylated galactopyranosyl at δ 20–22 ppm) .
Advanced: How can regioselectivity challenges in glycosylation be mitigated for complex disaccharides?
- Enzymatic Catalysis : Lipases (e.g., Novozym® 435) selectively acetylate hydroxyl groups, as seen in the synthesis of 6-O-acetyl-mannopyranosides (69–90% yield) .
- Protecting Group Tuning : Temporary groups like benzylidene or pivaloyl direct reactivity. For example, 4,6-O-benzylidene in galactopyranosides blocks undesired sites during coupling .
- Donor Activation : Thioglycosides or trichloroacetimidates improve leaving group stability, enhancing α/β selectivity .
Advanced: What experimental discrepancies arise in NMR characterization of acetylated intermediates, and how are they resolved?
- Acetyl Group Migration : Unexpected signals (e.g., δ 2.0–2.2 ppm) may indicate migration during workup. Control experiments under mild acidic conditions (pH 7, 25°C) minimize this .
- Solvent Artifacts : CDCl₃ can cause shifts in aromatic protons (e.g., HAr in disaccharides). Deuterated DMSO or MeOH clarifies ambiguities .
- Dynamic Effects : Anhydro bridges (e.g., 1',6'-anhydro) restrict ring flexibility, simplifying splitting patterns. Compare with rigid analogs (e.g., isopropylidene derivatives) .
Advanced: How do reaction conditions (solvent, temperature) influence the stability of the 1',6'-anhydro bridge?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, CH₃CN) stabilize the anhydro ring via hydrogen bonding, while THF may induce ring-opening under acidic conditions .
- Temperature Control : Reactions >60°C risk hydrolyzing the isopropylidene group. Low temperatures (0–25°C) preserve the bridge, as shown in Ag₂O-mediated glycosylations .
- Acid Sensitivity : Avoid protic acids (e.g., TFA); use Lewis acids (BF₃·Et₂O) sparingly to prevent cleavage .
Advanced: What strategies address low yields in multi-step syntheses of tetra-O-acetyl-galactopyranosyl derivatives?
- Stepwise Protection : Sequential acetylation (e.g., 2,3,4,6-tetra-O-acetyl via vinyl acetate) reduces side reactions. Enzymatic methods achieve >90% yield for mono-acetylated intermediates .
- Microwave Assistance : Accelerates coupling steps (e.g., glycosyl bromide activation) with 20–30% time reduction .
- In Situ Monitoring : TLC or inline IR tracks acetyl migration, enabling real-time adjustments .
Advanced: How do researchers validate biological relevance of synthetic analogs lacking commercial standards?
- Molecular Dynamics (MD) : Simulates binding to target proteins (e.g., lectins) to predict affinity. Compare with natural oligosaccharides (e.g., human milk glycans) .
- Enzymatic Hydrolysis : Treatment with β-galactosidase confirms glycosidic bond lability, correlating with in vivo stability .
- Microarray Screening : Immobilized derivatives on chips test interactions with pathogens (e.g., Mycobacterium surface receptors) .
Advanced: What are the pitfalls in scaling up enzymatic glycosylation from mg to g scale?
- Enzyme Loading : Novozym® 435 requires optimized ratios (e.g., 20–30 wt% donor) to maintain efficiency. Excess enzyme increases cost without improving yield .
- Mass Transfer Limits : Stirring speed (>500 rpm) and solvent viscosity (e.g., tert-butanol vs. toluene) impact reaction homogeneity .
- Product Inhibition : Continuous flow systems remove byproducts (e.g., acetic acid) to prevent feedback inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
